molecular formula C10H14O B1581738 1-Phenyl-1-butanol CAS No. 614-14-2

1-Phenyl-1-butanol

Cat. No. B1581738
M. Wt: 150.22 g/mol
InChI Key: HQRWWHIETAKIMO-UHFFFAOYSA-N
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Patent
US05686486

Procedure details

To a stirring solution of 890 mg of commercially available butyrophenone in 30 mL of diethyl ether under an argon atmosphere at 0° C. is slowly added 250 mg of lithium aluminum hydride in portions. After 2 hours the grey suspension is slowly treated with 0.25 mL of water followed by 1.10 mL of 1N sodium hydroxide. After 0.5 hours the resulting whim precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 0.90 g of the title product as a clear, colorless oil. This product may be used directly in the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH2:2][CH2:3][CH3:4].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C(OCC)C>[C:6]1([CH:1]([OH:5])[CH2:2][CH2:3][CH3:4])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
FILTRATION
Type
FILTRATION
Details
After 0.5 hours the resulting whim precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05686486

Procedure details

To a stirring solution of 890 mg of commercially available butyrophenone in 30 mL of diethyl ether under an argon atmosphere at 0° C. is slowly added 250 mg of lithium aluminum hydride in portions. After 2 hours the grey suspension is slowly treated with 0.25 mL of water followed by 1.10 mL of 1N sodium hydroxide. After 0.5 hours the resulting whim precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 0.90 g of the title product as a clear, colorless oil. This product may be used directly in the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)(=[O:5])[CH2:2][CH2:3][CH3:4].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C(OCC)C>[C:6]1([CH:1]([OH:5])[CH2:2][CH2:3][CH3:4])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
FILTRATION
Type
FILTRATION
Details
After 0.5 hours the resulting whim precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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